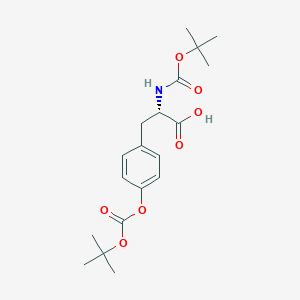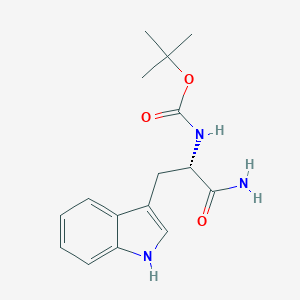
Boc-Lys-OMe
概要
説明
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a useful research compound. Its molecular formula is C11H10N2O6 and its molecular weight is 260,33*60,05 g/mole. The purity is usually 95%.
The exact mass of the compound (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究
Boc-Lys-OMeは、がん研究におけるアミノ酸リジンのモデルとして使用されます。 アミノ酸間のペプチド結合の形成を阻害することにより、in vitroおよびin vivoでがん細胞の増殖を阻害することが示されています。これは、細胞分裂に不可欠なタンパク質の生成を停止します .
ペプチド合成
この化合物は、医療画像診断や放射線療法に用途がある、ジエチレントリアミン五酢酸(DTPA)含有ペプチドなどのペプチドの合成における前駆体として役立ちます .
化学兵器剤検出
this compoundは、化学兵器剤(CWA)を検出するためのセンサーで使用される、フェロセン-アミノ酸コンジュゲートの開発に使用されます .
両親媒性誘導体の合成
これは、いくつかのヒドロキシル基と脂肪族鎖を組み合わせる能力により、薬物送達システムに潜在的な用途がある、新しいクラスのリジン系カチオン性両親媒性誘導体の合成に関与しています .
タンパク質生体結合
この化合物は、in vitroおよび生きたシステムの両方でタンパク質にラベルを付け、生物学的プロセスをプローブする方法である、ネイティブタンパク質の残基選択的生体結合に使用されます .
光架橋研究
this compoundは、複雑な生物学的プロセスを理解し、治療介入を開発するために不可欠な、タンパク質-タンパク質相互作用を捕捉するための光架橋研究で使用されます .
メチル化ペプチドの合成
これは、エピジェネティックな修飾の研究を含むさまざまな研究用途で使用される、メチル化ペプチドの合成のための構成要素として役立ちます .
電荷に基づくPNAバックボーン合成
この化合物は、ペプチド核酸(PNA)研究と潜在的な治療用途にとって重要な、さまざまな電荷(正、負、中性)を持つ光学的に純粋なガンマ-PNAバックボーンの合成に使用されます .
作用機序
Boc-Lys-OMe, also known as Boc-L-Lysine methyl ester or (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a chemically protected form of the amino acid lysine . The tert-butoxycarbonyl (Boc) group serves as a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Target of Action
The primary target of this compound is the amino group on lysine during peptide synthesis . The Boc group prevents this amino group from reacting prematurely, ensuring that the peptide chain is assembled in the correct order.
Mode of Action
This compound interacts with its target by forming a protective barrier around the amino group on lysine . This prevents the amino group from reacting with other compounds during the peptide chain assembly process. Once the peptide chain is fully assembled, the Boc group can be removed to allow the lysine to function normally within the peptide.
生化学分析
Biochemical Properties
Boc-L-Lysine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily protective, preventing undesired reactions that could interfere with the correct assembly of the peptide chain .
Cellular Effects
The effects of Boc-L-Lysine methyl ester on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By preventing undesired reactions during peptide chain assembly, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-L-Lysine methyl ester exerts its effects at the molecular level through its role in peptide synthesis . It prevents the amino group on lysine from reacting during the peptide chain assembly process . This allows for the sequential addition of amino acids without interference from reactive side groups, leading to the correct assembly of the peptide chain .
Temporal Effects in Laboratory Settings
The effects of Boc-L-Lysine methyl ester over time in laboratory settings are related to its stability and degradation . As a chemically protected form of lysine, it is stable under the conditions used for peptide synthesis . Any long-term effects on cellular function observed in in vitro or in vivo studies would be related to its role in peptide synthesis .
Metabolic Pathways
Boc-L-Lysine methyl ester is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its presence can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Boc-L-Lysine methyl ester within cells and tissues are related to its role in peptide synthesis . It is likely transported to the sites where peptide synthesis occurs, and its distribution within cells would be influenced by these processes .
Subcellular Localization
The subcellular localization of Boc-L-Lysine methyl ester is likely to be in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in this process .
特性
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-L-Lysine methyl ester frequently used in peptide synthesis?
A1: Boc-L-Lysine methyl ester is favored in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group selectively protects the α-amino group of lysine, allowing for controlled peptide bond formation at the carboxylic acid group. The Boc group can be easily removed under mildly acidic conditions without affecting the newly formed peptide bond. [, ]
Q2: Can you provide an example of Boc-L-Lysine methyl ester's role in synthesizing a specific molecule?
A2: Certainly. In the total synthesis of nannochelin A, a siderophore with potential biological activity, Boc-L-Lysine methyl ester plays a key role. [] Researchers utilized a tandem oxidation-acylation reaction on the N'-amino group of Boc-L-Lysine methyl ester. This facilitated the subsequent coupling with citric acid, a crucial step in constructing the nannochelin A framework. []
Q3: What makes the linker strategy described in one of the papers unique for solid-phase peptide synthesis?
A3: A novel linker strategy utilizing Boc-L-Lysine methyl ester attached to a resin via its side-chain allowed for peptide chain extension from the α-amino end of lysine. [] The key advantage lies in the linker's sensitivity to palladium acetate–ammonium formate-based transfer hydrogenolysis. This mild method cleaves the peptide from the resin without disrupting common protecting groups used in peptide synthesis. []
Q4: Are there any examples of Boc-L-Lysine methyl ester being used in the development of bioactive molecules beyond peptides?
A4: While primarily known for peptide synthesis, one study explored the reactivity of a potent mycotoxin, Sporidesmin A, for developing immunogenic conjugates. [] Although not directly using Boc-L-Lysine methyl ester, the study highlights the potential of modifying natural products like Sporidesmin A with amino acid derivatives, potentially opening avenues for using Boc-L-Lysine methyl ester in similar endeavors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














